molecular formula C17H20N6O3 B12156310 N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B12156310
M. Wt: 356.4 g/mol
InChI Key: JDESSFCVQOSPPK-UHFFFAOYSA-N
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Description

N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, also known by its chemical formula C₁₈H₁₉N₅O₃, is a complex organic compound. Let’s break down its structure:

  • The core consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms).
  • Attached to the piperazine ring, we find a pyrimidine group (a six-membered heterocycle containing two nitrogen atoms and four carbon atoms).
  • The carboxamide functional group (CONH₂) is also present, providing a connection to the rest of the molecule.
  • The 4-hydroxyphenyl group adds further complexity, contributing to its biological activity.

Preparation Methods

Synthetic Routes: One synthetic route involves a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of the compound . Further steps convert it to the carboxylic acid intermediate.

Industrial Production: While specific industrial methods may vary, large-scale production likely involves efficient synthetic routes, purification, and optimization for yield.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.

    Substitution: The piperazine ring may participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group (C=O) is possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: Alkyl halides or acyl chlorides.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated as a potential drug candidate due to its structural features.

    Chemistry: Used in synthetic methodologies and as a building block.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related piperazine derivatives. Its unique combination of functional groups sets it apart.

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H20N6O3/c24-14-4-2-13(3-5-14)21-15(25)12-20-17(26)23-10-8-22(9-11-23)16-18-6-1-7-19-16/h1-7,24H,8-12H2,(H,20,26)(H,21,25)

InChI Key

JDESSFCVQOSPPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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